Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Description

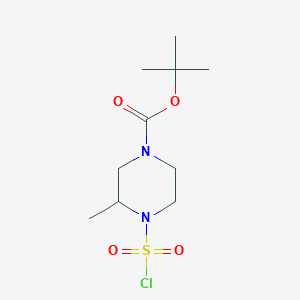

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 4-position and a methyl (-CH₃) group at the 3-position of the piperazine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-containing drugs, where the chlorosulfonyl group enables further functionalization via nucleophilic substitution .

Piperazine derivatives are valued for their versatility in medicinal chemistry due to their ability to modulate solubility, bioavailability, and target binding. The chlorosulfonyl group in this compound introduces electrophilic reactivity, making it a key precursor for sulfonamides, sulfonylureas, and other sulfur-containing bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

Reduction Reactions: Sulfonamides.

Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

Organic Synthesis

TBCSMP serves as a versatile reagent in organic synthesis. Its chlorosulfonyl group is highly reactive, allowing it to participate in various substitution reactions where it can be replaced by nucleophiles such as amines or alcohols. This property enables the formation of diverse derivatives that can be tailored for specific applications.

Pharmaceutical Development

The ability of TBCSMP to modify proteins makes it particularly valuable in pharmaceutical research. It can interact with nucleophilic sites on proteins, leading to covalent bond formation. This reactivity is crucial for studying enzyme inhibition mechanisms and understanding protein modification processes, which are foundational in drug design.

Enzyme Inhibition Studies

Research has demonstrated that TBCSMP can inhibit specific enzymes by covalently modifying active sites. Such studies are vital for identifying potential therapeutic targets and developing new inhibitors that could lead to novel treatments for various diseases.

Case Studies and Research Findings

Several studies highlight the practical applications of TBCSMP:

- Enzyme Inhibition : A study focused on the interaction between TBCSMP and serine proteases demonstrated its effectiveness as an inhibitor, providing insights into the design of more potent therapeutic agents.

- Protein Modification : Research investigating the use of TBCSMP in modifying proteins has shown its potential in creating stable conjugates that can be used in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS: 1010073-85-4)

- Substituents : A 4-chloro-3-methoxyphenyl group replaces the chlorosulfonyl and methyl groups.

- Key Differences: The absence of the sulfonyl chloride reduces electrophilicity, limiting its utility in sulfonamide formation.

- Applications : Used as an intermediate in benzimidazole synthesis .

(b) Tert-butyl 4-methylpiperazine-1-carboxylate

- Substituents : A methyl group at the 4-position; lacks the chlorosulfonyl group.

- Key Differences : The simpler structure reduces steric hindrance and reactivity, making it a common precursor for N-alkylation or acylation reactions.

- Applications : Widely employed in peptide and small-molecule drug synthesis due to its stability and ease of deprotection .

(c) Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Physicochemical Properties

| Compound | Key Groups | Reactivity | Solubility |

|---|---|---|---|

| Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate | -SO₂Cl, -CH₃ | High (electrophilic -SO₂Cl) | Low (nonpolar Boc group) |

| Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate | -Cl, -OCH₃ | Moderate (aryl chloride) | Moderate (polar methoxy) |

| Tert-butyl 4-methylpiperazine-1-carboxylate | -CH₃ | Low | High (polar piperazine) |

- Chlorosulfonyl Group Impact : The -SO₂Cl group increases molecular weight and polarity compared to aryl chlorides but reduces solubility in aqueous media due to the bulky Boc group .

Comparison with Analogues

- Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate : Synthesized via CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline, followed by Boc protection (52% yield) .

- Tert-butyl 4-methylpiperazine-1-carboxylate : Direct Boc protection of 4-methylpiperazine in high yield (>80%) .

- Heterocyclic Derivatives (e.g., oxadiazole) : Require multi-step sequences, including hydrazine acetylation and cyclization (58–95% yields) .

The target compound’s synthesis is likely more complex due to the reactivity of -SO₂Cl, necessitating anhydrous conditions and careful temperature control .

Biological Activity

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chemical compound notable for its significant biological activity, particularly due to its ability to interact with nucleophiles. This interaction is primarily facilitated by its chlorosulfonyl group, which exhibits high reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Such properties make this compound a valuable tool in biochemical research and drug development.

The molecular formula of this compound is . The synthesis typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions, often using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

The following table summarizes key aspects of the synthesis:

| Parameter | Details |

|---|---|

| Starting Material | Tert-butyl 3-methylpiperazine-1-carboxylate |

| Reagent | Chlorosulfonyl chloride |

| Base | Triethylamine |

| Reaction Conditions | Controlled temperature and pressure |

The biological activity of this compound is largely attributed to its electrophilic chlorosulfonyl group, which allows it to engage in various reactions:

- Substitution Reactions : The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, forming different derivatives.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by modifying their active sites through covalent bonding, which is crucial for understanding its potential therapeutic applications .

Biological Applications

Research has highlighted several applications of this compound in biological contexts:

- Enzyme Inhibition Studies : The compound's ability to covalently modify proteins makes it a candidate for studying enzyme inhibition mechanisms.

- Drug Development : Its reactivity profile allows for the design of new inhibitors targeting various biological pathways, particularly in cancer and neurodegenerative diseases.

Case Studies

A notable case study involved the examination of how this compound interacts with specific proteins implicated in disease pathways. The findings indicated that the compound could effectively inhibit target enzymes, leading to significant reductions in their activity levels. This inhibition was quantified using IC50 values, showcasing its potential as a lead compound for further drug development .

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| This compound | C10H19ClN2O4S | Strong nucleophile interactions |

| Tert-butyl 3-methylpiperazine-1-carboxylate | C10H19N2O2 | Moderate enzyme inhibition |

| Chlorosulfonamide derivatives | Varies | General enzyme modification |

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving functionalization of the piperazine ring. A common approach involves coupling tert-butyl piperazine derivatives with chlorosulfonylating agents (e.g., chlorosulfonic acid or sulfuryl chloride) under controlled anhydrous conditions. For example, microwave-assisted Suzuki-Miyaura cross-coupling (60–100°C, 3–24 hours) has been optimized for similar piperazine-carboxylate derivatives, achieving yields >90% in some cases . Solvent choice (e.g., toluene/ethanol mixtures) and base selection (e.g., sodium carbonate) are critical to minimize side reactions like hydrolysis of the chlorosulfonyl group.

Q. How can spectroscopic methods (NMR, LCMS) be used to confirm the structure of this compound?

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the piperazine ring protons resonate between 3.0–4.0 ppm. The chlorosulfonyl group deshields adjacent protons, causing distinct splitting patterns .

- LCMS : The molecular ion peak [M+H]+ for C11H20ClN2O4S is expected at m/z 329.08 (exact mass). Fragmentation patterns should confirm the loss of the tert-butyl group (−56 Da) and sulfonyl chloride moiety (−115 Da) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (e.g., triclinic P1 space group, a = 6.06 Å, b = 12.00 Å) resolves bond lengths and angles, particularly the chlorosulfonyl group’s geometry .

Q. What purification strategies are effective for this compound?

Silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–40% EtOAc) effectively removes unreacted intermediates. For scale-up, recrystallization in dichloromethane/hexane mixtures improves purity (>98%). Note that the chlorosulfonyl group is moisture-sensitive; anhydrous conditions are critical during purification .

Advanced Research Questions

Q. How can contradictory NMR data from synthetic batches be resolved?

Discrepancies in splitting patterns or integration ratios often arise from rotational isomerism of the piperazine ring or residual solvents. Strategies include:

Q. What methodological challenges arise in optimizing cross-coupling reactions involving this compound?

The chlorosulfonyl group’s electrophilicity can lead to side reactions (e.g., nucleophilic displacement by amines or water). To mitigate:

- Protecting group strategies : Use Boc or Fmoc groups to temporarily block reactive sites during coupling .

- Catalyst screening : Pd(PPh3)4 or PdCl2(dppf) improves selectivity in Suzuki-Miyaura reactions .

- Real-time monitoring : ReactIR or LCMS tracks intermediate formation and guides stoichiometric adjustments .

Q. How do steric and electronic effects of the 3-methyl group influence reactivity?

The methyl group at position 3 of the piperazine ring introduces steric hindrance, slowing nucleophilic attacks at adjacent positions. Electronic effects (e.g., inductive withdrawal by the chlorosulfonyl group) further polarize the ring, making the nitrogen atoms less basic. Computational studies (e.g., Hirshfeld surface analysis) reveal reduced electron density at the sulfonyl chloride moiety, favoring reactions with strong nucleophiles like Grignard reagents .

Q. What are the applications of this compound in drug discovery pipelines?

- Sulfonamide library synthesis : The chlorosulfonyl group serves as a handle for introducing sulfonamide functionalities, a common pharmacophore in protease inhibitors .

- Crystallographic studies : Its rigid structure aids in co-crystallization with target proteins (e.g., carbonic anhydrase), enabling structure-based drug design .

- Prodrug development : The tert-butyl ester enhances membrane permeability, which can be hydrolyzed in vivo to release active metabolites .

Methodological Best Practices

Q. How should researchers handle discrepancies between experimental and computational data?

- Validate force fields : Ensure molecular dynamics simulations use parameters calibrated for sulfonamide and piperazine moieties.

- Check crystal packing effects : X-ray structures may exhibit intermolecular interactions (e.g., C–H···O bonds) that alter conformer distributions compared to gas-phase computations .

- Reproducibility : Cross-validate results using independent synthetic batches and multiple analytical techniques (e.g., HPLC vs. NMR purity assays) .

Q. What safety protocols are critical when working with this compound?

- Handling : Use glove boxes or Schlenk lines to exclude moisture, as hydrolysis releases HCl gas .

- Storage : Store under argon at −20°C in amber vials to prevent photodegradation.

- Waste disposal : Neutralize chlorosulfonyl-containing waste with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.